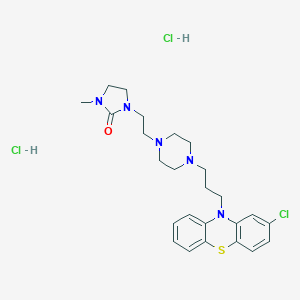

![molecular formula C12H18N2O3 B048303 2-[4-(Boc-氨基)-3-吡啶基]乙醇 CAS No. 219834-80-7](/img/structure/B48303.png)

2-[4-(Boc-氨基)-3-吡啶基]乙醇

描述

2-[4-(Boc-amino)-3-pyridyl]ethanol, otherwise known as BAPE, is a compound used in a variety of scientific research applications. It is a versatile compound that can be used in a variety of synthetic reactions, as well as in biochemical and physiological studies.

科学研究应用

磷脂酰乙醇胺的合成

磷脂酰乙醇胺: 是一类存在于生物膜中的磷脂。 所述化合物可以用作其合成中的双功能试剂,这对研究膜动力学和功能至关重要 .

胺的保护

在合成化学中,Boc基团之类的保护基团对于在复杂的化学合成过程中防止特定位点的反应至关重要。 这种化合物特别适用于胺的N-Boc保护,这是合成各种生物活性化合物的重要步骤 .

铃木反应

铃木反应是一种用于生成碳-碳键的交叉偶联方法。 “2-[4-(Boc-氨基)-3-吡啶基]乙醇”在此反应中用作试剂,该反应是构建复杂有机分子的基础 .

核氧化还原成像

该化合物已被用作开发用于活细胞核氧化还原成像的新型双苯并咪唑-氮氧自由基的试剂。 这种应用对于理解细胞过程和氧化应激意义重大 .

阴离子聚合

化合物上的叔丁氧羰基 (Boc) 基团激活氮丙啶进行阴离子开环聚合 (AROP)。 此过程用于合成聚乙烯亚胺等聚合物,这些聚合物在基因转染、金属螯合和 CO2 捕获中具有应用 .

功能化吡咯的合成

功能化吡咯在医药和材料科学中很重要,可以使用该化合物合成。 它特别用于在吡咯环的特定位置引入酯或酮基团 .

安全和危害

作用机制

Target of Action

Similar compounds are often synthesized for use as building blocks in peptide synthesis. Peptides are chains of amino acids and play crucial roles in biological processes.

Mode of Action

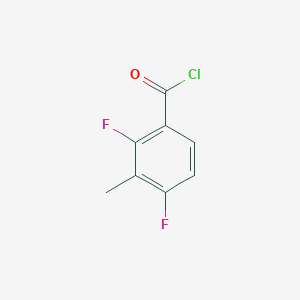

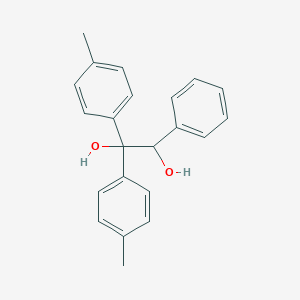

The compound contains a pyridine ring substituted with an ethanol chain at the second position and a Boc-amino group (tert-Butyloxycarbonyl protected amino group) at the fourth position. The Boc group protects the amino group, allowing for selective attachment during peptide chain assembly and subsequent deprotection to reveal the free amino functionality.

Biochemical Pathways

Given its potential application as a protected amino acid derivative for incorporating a 3-pyridyl moiety into peptides, it can be inferred that it may influence protein synthesis and function.

Result of Action

Given its potential role in peptide synthesis, it can be inferred that it may have an impact on protein structure and function.

属性

IUPAC Name |

tert-butyl N-[3-(2-hydroxyethyl)pyridin-4-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O3/c1-12(2,3)17-11(16)14-10-4-6-13-8-9(10)5-7-15/h4,6,8,15H,5,7H2,1-3H3,(H,13,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPGIWDGEHZZRAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=NC=C1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 6-oxabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B48239.png)

![5,10-Dihydroxy-2,7-dimethylpyrimido[4,5-g]quinazoline-4,9(1H,6H)-dione](/img/structure/B48243.png)